tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate
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Overview
Description
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate: is an organic compound with the molecular formula C9H18ClNO4S. It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis and biomedical research .
Preparation Methods
The synthesis of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves several steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-chlorosulfonylpropylamine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. .
Scientific Research Applications
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins, modifying their activity through covalent bonding.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate can be compared with other similar compounds:
tert-butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: Similar structure but without the N-methyl group, leading to different reactivity and applications
This compound’s unique combination of functional groups makes it particularly versatile in various chemical and biological applications.
Properties
Molecular Formula |
C9H18ClNO4S |
---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18ClNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
DZFQVWYEKTXIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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